molecular formula C14H20N2O B13742675 N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine

N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine

Katalognummer: B13742675
Molekulargewicht: 232.32 g/mol
InChI-Schlüssel: UWLMCOZNTRLVLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine is a compound belonging to the class of organic compounds known as tryptamines and derivatives. These compounds are characterized by an indole ring substituted at the 3-position by an ethanamine group. The compound is known for its potential biological activities and is of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine typically involves the reaction of 5-methoxyindole with ethylamine in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in a solvent such as methanol or ethanol. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control to ensure its suitability for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases and disorders.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors in the body, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific biological context and the target receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine include:

  • 5-methoxy-N,N-dimethyltryptamine
  • 5-methoxy-N,N-diisopropyltryptamine
  • 5-methoxytryptamine
  • Melatonin

Uniqueness

This compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C14H20N2O

Molekulargewicht

232.32 g/mol

IUPAC-Name

N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine

InChI

InChI=1S/C14H20N2O/c1-4-16(5-2)10-11-9-15-14-7-6-12(17-3)8-13(11)14/h6-9,15H,4-5,10H2,1-3H3

InChI-Schlüssel

UWLMCOZNTRLVLD-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CC1=CNC2=C1C=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.